Enhanced Acidity vs. Non-Fluorinated Analog
2-(4-Cyanophenyl)-2,2-difluoroacetic acid exhibits a significantly lower pKa (1.77) compared to its non-fluorinated analog, 2-(4-cyanophenyl)acetic acid (pKa ~3.93) . This increased acidity is directly attributable to the strong electron-withdrawing effect of the gem-difluoro group adjacent to the carboxylic acid. The difference of ~2.16 pKa units corresponds to a roughly 145-fold increase in acid strength.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 1.77 |
| Comparator Or Baseline | 2-(4-cyanophenyl)acetic acid; pKa = 3.93±0.10 |
| Quantified Difference | ΔpKa ≈ 2.16 (lower for target) |
| Conditions | Predicted/computed values; standard conditions |
Why This Matters
Increased acidity enhances solubility in aqueous buffers and influences the compound's ionization state at physiological pH, a critical factor for bioavailability and target engagement in drug discovery.
